4-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid
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Overview
Description
4-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a benzoic acid moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the butanamido and benzoic acid groups are incorporated through amide bond formation and ester hydrolysis reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl group or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different heterocyclic compounds. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
4-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The oxadiazole ring and chlorophenyl group are known to interact with biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANOIC ACID
- 4-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANOIC ACID
- 4-[3-(2,4-DICHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANOIC ACID
- 4-[3-(3,4-DICHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANOIC ACID
Uniqueness
What sets 4-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOIC ACID apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the benzoic acid moiety, along with the oxadiazole and chlorophenyl groups, allows for diverse chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C19H16ClN3O4 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
4-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoic acid |
InChI |
InChI=1S/C19H16ClN3O4/c20-14-8-4-12(5-9-14)18-22-17(27-23-18)3-1-2-16(24)21-15-10-6-13(7-11-15)19(25)26/h4-11H,1-3H2,(H,21,24)(H,25,26) |
InChI Key |
XJMGUUGYZZWXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
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